molecular formula C18H21NO5 B2928280 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 853104-97-9

3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B2928280
CAS No.: 853104-97-9
M. Wt: 331.368
InChI Key: WMVUJDSVGSAIGQ-UHFFFAOYSA-N
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Description

The compound is an organic compound with a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains ester and carboxylic acid functional groups, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring, ester, and carboxylic acid groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the ester group could undergo hydrolysis to form an alcohol and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and carboxylic acid groups could make it soluble in polar solvents .

Scientific Research Applications

Electrochemical Behavior

The electrochemical behavior of compounds related to 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid has been explored, particularly focusing on unsymmetrical dihydropyridines in protic mediums. These studies reveal insights into the electrochemical reduction and oxidation processes, which are fundamental in understanding the reactivity and potential applications of these compounds in various scientific fields, including materials science and catalysis (David et al., 1995).

Structural Investigations

Structural investigation of compounds structurally similar to this compound through X-ray crystallography, spectroscopy, and DFT calculations provides detailed insights into their molecular configurations, intermolecular interactions, and stability. Such research aids in understanding the physicochemical properties that influence their behavior in various applications, including drug design and material science (Venkatesan et al., 2016).

Synthesis of Derivatives

Research on the synthesis of derivatives from pyrrolidine precursors highlights the versatility of these compounds in organic synthesis. These studies demonstrate the potential of this compound and its derivatives in the synthesis of complex organic molecules, which could have applications in medicinal chemistry and material science (Chantegrel & Gelin, 1978).

Future Directions

The future directions for research on this compound could involve exploring its potential uses, improving its synthesis, or studying its behavior in the environment or the human body .

Properties

IUPAC Name

3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVUJDSVGSAIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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